LysRs-IN-2 is a potent inhibitor of lysyl-tRNA synthetase, an enzyme critical for protein synthesis. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as an antipathogen agent. Lysyl-tRNA synthetases are essential for translating genetic information into proteins by attaching the amino acid lysine to its corresponding transfer RNA.
LysRs-IN-2 is classified as an aminoacyl-tRNA synthetase inhibitor. It specifically targets the lysyl-tRNA synthetase enzyme, disrupting its function and thereby affecting protein synthesis in organisms that rely on this enzyme for lysine incorporation into proteins. The compound has been studied in various biological contexts, including its effects on malaria parasites, where it shows promise as a selective inhibitor due to structural differences between parasite and human lysyl-tRNA synthetases .
The synthesis of LysRs-IN-2 typically involves several organic chemistry techniques, including:
LysRs-IN-2's molecular structure has not been explicitly detailed in the search results, but it is characterized by specific functional groups that allow it to interact effectively with the active site of lysyl-tRNA synthetase. Understanding its three-dimensional conformation is crucial for elucidating its binding mechanism.
LysRs-IN-2 functions primarily through competitive inhibition of lysyl-tRNA synthetase. The compound binds to the active site of the enzyme, preventing it from catalyzing the attachment of lysine to its corresponding tRNA.
The inhibition mechanism likely involves non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between LysRs-IN-2 and key residues within the active site of lysyl-tRNA synthetase .
The mechanism by which LysRs-IN-2 exerts its inhibitory effects involves:
Studies have shown that inhibitors like LysRs-IN-2 can selectively target pathogen-specific enzymes without affecting human homologs, making them attractive candidates for drug development against infectious diseases .
While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like LysRs-IN-2 are typically characterized by:
Chemical properties would include reactivity with other molecules and stability under physiological conditions. Detailed assays would be required to assess these properties comprehensively.
LysRs-IN-2 has potential applications in several scientific areas:
Lysyl-tRNA synthetase (lysyl-tRNA synthetase) is indispensable for protein biosynthesis in apicomplexan pathogens, including Plasmodium falciparum (malaria parasite) and Cryptosporidium parvum (causative agent of cryptosporidiosis). This enzyme catalyzes the ATP-dependent attachment of L-lysine to its cognate transfer RNA (tRNA$^{Lys}$), ensuring accurate translation of genetic information into functional polypeptides. In Plasmodium falciparum, lysyl-tRNA synthetase exists as two isoforms: a cytosolic form (Plasmodium falciparum lysyl-tRNA synthetase 1) and an apicoplast-targeted form (Plasmodium falciparum lysyl-tRNA synthetase 2). Plasmodium falciparum lysyl-tRNA synthetase 1 is validated as the primary target for cladosporin and its derivatives, exhibiting stringent substrate specificity with Michaelis constants (K~m~) of 413 ± 37 µM for L-lysine and 68 ± 3 µM for ATP [7]. Cryptosporidium parvum lysyl-tRNA synthetase displays similar catalytic efficiency but higher K~m~ values (1,045 ± 640 µM for L-lysine; 346 ± 128 µM for ATP), reflecting evolutionary adaptations in substrate binding [7]. Inhibition of lysyl-tRNA synthetase depletes the pool of charged tRNA$^{Lys}$, stalling protein synthesis and arresting parasite proliferation in both blood-stage Plasmodium falciparum and intestinal Cryptosporidium parvum infections.
Table 1: Kinetic Parameters of Pathogen vs. Human Lysyl-tRNA Synthetase
Enzyme Source | K~m~ L-lysine (µM) | K~m~ ATP (µM) | Catalytic Efficiency (k~cat~/K~m~) |
---|---|---|---|
Plasmodium falciparum lysyl-tRNA synthetase 1 | 413 ± 37 | 68 ± 3 | High |
Cryptosporidium parvum lysyl-tRNA synthetase | 1,045 ± 640 | 346 ± 128 | Moderate |
Human lysyl-tRNA synthetase | 1.92 ± 0.37 | 2.22 ± 0.44 | Very High |
Lysyl-tRNA synthetase enzymes belong to two phylogenetically distinct classes: Class I (common in archaea and some bacteria) and Class II (predominant in eukaryotes and most bacteria). Pathogenic protozoa and helminths express Class II lysyl-tRNA synthetases characterized by three conserved sequence motifs (Motif 1, 2, 3) forming the catalytic core. Structural analyses of Plasmodium falciparum lysyl-tRNA synthetase 1, Loa loa lysyl-tRNA synthetase, and Schistosoma mansoni lysyl-tRNA synthetase reveal a conserved homodimeric architecture with three domains:
Genetic validation confirms lysyl-tRNA synthetase as essential for protozoan and helminth viability:
Table 2: Phenotypic Consequences of Lysyl-tRNA Synthetase Inhibition or Genetic Disruption
Pathogen | Intervention Method | Phenotypic Outcome | Reference |
---|---|---|---|
Leishmania donovani | Heterozygous knockout | 60% reduced growth; loss of virulence in mice | [2] |
Trypanosoma brucei | RNAi knockdown (73% mRNA loss) | Severe growth defect; cell cycle arrest | [6] |
Plasmodium falciparum | Cladosporin inhibition | Blood-stage IC~50~ = 0.27 µM; liver-stage clearance | [7] |
Schistosoma mansoni | Recombinant enzyme inhibition | 97 nM IC~50~; reduced motility/ex vivo viability | [5] |
The ATP-binding pocket of pathogen lysyl-tRNA synthetase exhibits distinct physicochemical properties compared to human lysyl-tRNA synthetase:
Human lysyl-tRNA synthetase performs dual roles:
Class II lysyl-tRNA synthetases are subdivided into lysyl-tRNA synthetase 1 (bacterial/archaeal-like) and lysyl-tRNA synthetase 2 (eukaryotic-like). Pathogens often retain lysyl-tRNA synthetase 1 isoforms with bacterial characteristics:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1